molecular formula C11H7Cl2NOS B100236 N-(2,6-dichlorophenyl)thiophene-2-carboxamide CAS No. 15950-36-4

N-(2,6-dichlorophenyl)thiophene-2-carboxamide

Cat. No. B100236
CAS RN: 15950-36-4
M. Wt: 272.1 g/mol
InChI Key: SUGOOMZCXWKVKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dichlorophenyl)thiophene-2-carboxamide is a chemical compound that has gained a lot of attention in recent years due to its potential applications in scientific research. It is a synthetic compound that is widely used in laboratories for various research purposes.

Scientific Research Applications

N-(2,6-dichlorophenyl)thiophene-2-carboxamide has various applications in scientific research. It is widely used as a tool for studying the function of certain proteins and enzymes. It is also used in drug discovery research, where it is used to identify potential drug targets and test the efficacy of new drugs.

Mechanism Of Action

The mechanism of action of N-(2,6-dichlorophenyl)thiophene-2-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins. This inhibition can lead to changes in biochemical and physiological processes, which can be studied to gain a better understanding of various diseases and conditions.

Biochemical And Physiological Effects

N-(2,6-dichlorophenyl)thiophene-2-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins, which can lead to changes in cellular processes. It has also been shown to have anti-inflammatory effects, which can be useful in the treatment of various inflammatory conditions.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N-(2,6-dichlorophenyl)thiophene-2-carboxamide in lab experiments is its specificity. It can be used to target specific enzymes and proteins, which can lead to more accurate and reliable results. However, one of the limitations of using this compound is its potential toxicity. It is important to use the compound in appropriate concentrations and to take appropriate safety precautions when handling it.

Future Directions

There are many future directions for research involving N-(2,6-dichlorophenyl)thiophene-2-carboxamide. One direction is to study its potential use in the treatment of various diseases and conditions. Another direction is to study its mechanism of action in more detail, which can lead to a better understanding of various cellular processes. Additionally, research can be conducted to identify new compounds that are similar to N-(2,6-dichlorophenyl)thiophene-2-carboxamide and potentially have even greater efficacy.

Synthesis Methods

The synthesis of N-(2,6-dichlorophenyl)thiophene-2-carboxamide involves the reaction of 2,6-dichlorobenzonitrile with thiophene-2-carboxylic acid in the presence of a catalyst. The reaction yields the desired compound, which can be purified using various methods. The purity of the compound is crucial for its use in scientific research.

properties

CAS RN

15950-36-4

Product Name

N-(2,6-dichlorophenyl)thiophene-2-carboxamide

Molecular Formula

C11H7Cl2NOS

Molecular Weight

272.1 g/mol

IUPAC Name

N-(2,6-dichlorophenyl)thiophene-2-carboxamide

InChI

InChI=1S/C11H7Cl2NOS/c12-7-3-1-4-8(13)10(7)14-11(15)9-5-2-6-16-9/h1-6H,(H,14,15)

InChI Key

SUGOOMZCXWKVKV-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)NC(=O)C2=CC=CS2)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NC(=O)C2=CC=CS2)Cl

synonyms

N-(2,6-Dichlorophenyl)-2-thiophenecarboxamide

Origin of Product

United States

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